tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620493
InChI: InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9,16H2,1-3H3
SMILES:
Molecular Formula: C15H21N3O2
Molecular Weight: 275.35 g/mol

tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

CAS No.:

Cat. No.: VC17620493

Molecular Formula: C15H21N3O2

Molecular Weight: 275.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate -

Specification

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
IUPAC Name tert-butyl 7-aminospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate
Standard InChI InChI=1S/C15H21N3O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9,16H2,1-3H3
Standard InChI Key MUHYGUIWPIEJCU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3N

Introduction

tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a complex organic compound with a distinctive spirocyclic structure. It integrates an azetidine ring fused to an indole moiety, featuring a tert-butyl ester group and an amino group at the 7' position. This unique arrangement of functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development. The molecular formula of this compound is C15H21N3O2C_{15}H_{21}N_3O_2, with a molecular weight of approximately 276.34 g/mol .

Structural Features

The compound's spirocyclic structure is characterized by:

  • Azetidine Ring: A four-membered nitrogen-containing ring that imparts rigidity and influences reactivity.

  • Indole Moiety: A bicyclic structure combining a benzene ring and a pyrrole ring, which is common in bioactive molecules.

  • tert-Butyl Ester Group: Provides steric bulk and modulates solubility.

  • 7'-Amino Group: Enhances reactivity and potential for hydrogen bonding.

These structural features contribute to its versatility in synthetic transformations and interactions with biological targets .

Synthesis Pathways

The synthesis of tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate typically involves multi-step processes:

  • Formation of the spirocyclic core through cyclization reactions.

  • Introduction of the tert-butyl ester group via esterification.

  • Functionalization of the amino group at the 7' position.

These steps require precise control over reaction conditions to ensure high yield and purity.

Biological Activity

tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate has shown potential applications in medicinal chemistry due to its unique structural features:

  • Drug Development: The spirocyclic framework is often associated with enhanced binding affinity and selectivity for biological targets.

  • Pharmacodynamics: Interaction studies suggest potential roles in modulating enzymatic or receptor pathways.

Further investigation into its pharmacokinetics and pharmacodynamics is required to explore therapeutic applications fully .

Applications in Medicinal Chemistry

This compound serves as a lead structure for designing new pharmaceuticals targeting diseases influenced by spirocyclic compounds:

  • Potential Therapeutic Areas: Cancer, infectious diseases, and neurological disorders.

  • Structure-Activity Relationship (SAR): Modifications at the amino or ester groups can significantly alter biological activity.

Challenges and Future Directions

Although promising, several challenges remain:

  • Synthesis Complexity: Multi-step synthesis requires optimization for scalability.

  • Biological Evaluation: Comprehensive studies on toxicity, metabolism, and efficacy are needed.

Future research should focus on developing derivatives with improved pharmacological profiles and exploring novel synthetic methodologies.

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